molecular formula C5H10NO3P B14362998 Dimethyl (1-cyanoethyl)phosphonate CAS No. 90250-79-6

Dimethyl (1-cyanoethyl)phosphonate

Cat. No.: B14362998
CAS No.: 90250-79-6
M. Wt: 163.11 g/mol
InChI Key: WFZVIZJJHOLQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (1-cyanoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyanoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (1-cyanoethyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can react with 1-bromo-2-cyanoethane under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (1-cyanoethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl (1-cyanoethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl (1-cyanoethyl)phosphonate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The phosphonate group can act as a nucleophile, participating in reactions that form new carbon-phosphorus bonds. The cyano group can also undergo transformations, contributing to the compound’s versatility in chemical reactions .

Similar Compounds:

  • Dimethyl phosphonate
  • Diethyl (1-cyanoethyl)phosphonate
  • Dimethyl methylphosphonate

Comparison: this compound is unique due to the presence of both a cyano group and a phosphonate group, which imparts distinct reactivity compared to other phosphonates. For example, dimethyl phosphonate lacks the cyano group, making it less versatile in certain reactions. Diethyl (1-cyanoethyl)phosphonate, while similar, has different steric and electronic properties due to the ethyl groups .

Properties

90250-79-6

Molecular Formula

C5H10NO3P

Molecular Weight

163.11 g/mol

IUPAC Name

2-dimethoxyphosphorylpropanenitrile

InChI

InChI=1S/C5H10NO3P/c1-5(4-6)10(7,8-2)9-3/h5H,1-3H3

InChI Key

WFZVIZJJHOLQJI-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)P(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.